![molecular formula C11H19N3O6 B1677449 Ophthalmic acid CAS No. 495-27-2](/img/structure/B1677449.png)
Ophthalmic acid
Overview
Description
Ophthalmic acid (OPH) is a tripeptide analog of glutathione . It is similar to glutathione but differs in the replacement of cysteine by α-amino-n-butyric acid . It is a potent inhibitor of glyoxalase and could be used as a biomarker in oxidative stress .
Synthesis Analysis
OPH is created using the precursor 2-aminobutyric acid through consecutive reactions of the same enzymes that create GSH, namely Glutamate–cysteine ligase and glutathione synthetase . Major regulators of OPH biosynthesis are local (relative) concentrations of cysteine and 2-aminobutyric acid, as well as their γ-glutamyl intermediate products .
Molecular Structure Analysis
The molecular formula of Ophthalmic acid is C11H19N3O6 . Its molar mass is 289.288 g·mol−1 . The IUPAC name for Ophthalmic acid is (N-(L-γ-Glutamyl)-(2S)-2-aminobutyryl)glycine .
Scientific Research Applications
Ophthalmic Acid: A Comprehensive Analysis of Scientific Research Applications: Ophthalmic acid, a tripeptide analog of glutathione, has several unique applications in scientific research. Below are detailed sections focusing on six distinct applications:
Glutathione Regulation
Ophthalmic acid is found in significant amounts in the lens of the eye, where it plays a role in regulating glutathione levels, a critical antioxidant in ocular health .
Nanoparticle Formulation
Research has explored incorporating ophthalmic acid into nanoparticles designed to mimic the properties of human tears, potentially offering a new avenue for ocular drug delivery systems .
Therapeutic Potential in Ocular Diseases
Studies suggest that ophthalmic acid may have therapeutic effects in various ocular diseases due to its antioxidant properties and its role in cellular processes like ferroptosis .
Hydrogel Applications
Ophthalmic acid has been studied for its potential use in hydrogels for cell delivery, vitreous substitutes, and ocular adhesives, which are crucial in regenerative medicine and surgery .
Biomaterials for Ocular Repair
The compound’s properties make it suitable for use in biomaterials that aid in ocular repair and reconstruction, offering new solutions for anterior segment surgeries .
In Situ Gelation Mechanism
Ophthalmic acid is being researched for its role in the in situ gelation mechanism, which is vital for creating ocular gels that can transport medications effectively .
Advances in Ocular Drug Delivery Systems
Recent advancements have focused on using ophthalmic acid to improve drug stability, treatment efficiency, and patient adherence within ocular drug delivery systems .
Polymer Nanomicelles for Ocular Medication
The compound is also being investigated for its potential inclusion in polymer nanomicelles, which could revolutionize ocular medication delivery formulations .
Safety And Hazards
According to the safety data sheet, one should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Ophthalmic acid . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition .
properties
IUPAC Name |
(2S)-2-amino-5-[[(2S)-1-(carboxymethylamino)-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O6/c1-2-7(10(18)13-5-9(16)17)14-8(15)4-3-6(12)11(19)20/h6-7H,2-5,12H2,1H3,(H,13,18)(H,14,15)(H,16,17)(H,19,20)/t6-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMUOFQHZLPHQP-BQBZGAKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40895053 | |
Record name | Ophthalmic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40895053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ophthalmic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005765 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Ophthalmic acid | |
CAS RN |
495-27-2 | |
Record name | Ophthalmic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=495-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ophthalmic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ophthalmic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40895053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OPHTHALMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A60475Q1Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ophthalmic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005765 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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